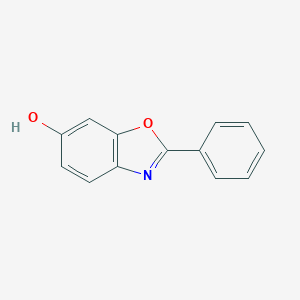

2-Phenyl-1,3-benzoxazol-6-ol

Vue d'ensemble

Description

2-Phenyl-1,3-benzoxazol-6-ol is a heterocyclic aromatic compound that features a benzoxazole core with a phenyl group at the 2-position and a hydroxyl group at the 6-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-benzoxazol-6-ol typically involves the condensation of 2-aminophenol with benzaldehyde under acidic or basic conditions. One common method includes the use of a catalyst such as FeCl3 in toluene at elevated temperatures to facilitate the reaction . Another approach involves the use of a nanocatalyst or metal catalyst to enhance the yield and efficiency of the synthesis .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable methods that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact and improve sustainability .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenyl-1,3-benzoxazol-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The aromatic ring can be reduced under specific conditions to yield dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring or the benzoxazole core.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzoxazole derivatives.

Substitution: Halogenated benzoxazole derivatives

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : It serves as an essential building block for synthesizing more complex heterocyclic compounds. Its derivatives are often used in the development of novel materials and chemical processes .

Biology

- Antimicrobial Activity : Research indicates that 2-Phenyl-1,3-benzoxazol-6-ol exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including strains resistant to conventional antifungal treatments like Candida albicans and Candida glabrata .

Medicine

- Potential Therapeutic Agent : The compound has been investigated for its potential in treating various diseases due to its ability to activate Nicotinamide Phosphoribosyltransferase (NAMPT), which plays a crucial role in the NAD+ salvage pathway. Increased NAD+ levels can enhance cellular metabolism and energy production, making it a candidate for conditions related to energy deficiency .

Industry

- Functional Materials : The compound is utilized in the development of functional materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its unique electronic properties make it suitable for applications in advanced materials science .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various benzoxazole derivatives against resistant strains of Candida. The results demonstrated that certain derivatives of this compound exhibited potent activity with MIC values comparable to established antifungal agents .

Case Study 2: NAMPT Activation and Metabolic Implications

Research focused on the role of this compound as a NAMPT activator revealed its potential impact on cellular NAD+ levels. This activation was linked to improved mitochondrial function and cellular energy metabolism, suggesting therapeutic implications for metabolic disorders .

Mécanisme D'action

The biological activity of 2-Phenyl-1,3-benzoxazol-6-ol is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, its antimicrobial activity is linked to the inhibition of bacterial cell wall synthesis, while its anticancer effects are associated with the induction of apoptosis in cancer cells. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, enhancing its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Benzoxazole: The parent compound without the phenyl and hydroxyl groups.

2-Phenylbenzoxazole: Lacks the hydroxyl group at the 6-position.

6-Hydroxybenzoxazole: Lacks the phenyl group at the 2-position.

Uniqueness: 2-Phenyl-1,3-benzoxazol-6-ol is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the phenyl group contributes to its stability and ability to participate in π-π interactions .

Activité Biologique

2-Phenyl-1,3-benzoxazol-6-ol is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly its interactions with various biochemical pathways. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a benzoxazole core with a phenyl group at the 2-position and a hydroxyl group at the 6-position. This unique structure contributes to its solubility and reactivity, enhancing its biological properties.

The primary target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . By acting as a potent activator of NAMPT, this compound influences the NAD+ salvage pathway, which is crucial for cellular energy metabolism. The activation of NAMPT results in increased levels of NAD+, thereby impacting various cellular processes including:

- Energy Metabolism : Enhanced NAD+ levels support mitochondrial function and energy production.

- Antioxidant Defense : Increased NAD+ can bolster cellular defenses against oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Sample 1 | Staphylococcus aureus | 25 |

| Sample 2 | Escherichia coli | 20 |

| Sample 3 | Streptococcus pyogenes | 18 |

| Sample 4 | Pseudomonas aeruginosa | 22 |

| Sample 5 | Candida albicans | 15 |

The compound demonstrates higher efficacy against Staphylococcus aureus and Streptococcus pyogenes, with inhibition rates reaching up to 85% in some cases .

Antifungal Activity

In addition to its antibacterial properties, this benzoxazole derivative has shown antifungal activity against pathogens such as Candida albicans and Aspergillus clavatus. The observed effects suggest potential applications in treating fungal infections .

Anticancer Potential

Studies have highlighted the cytotoxic effects of this compound on various cancer cell lines, including:

- Breast Cancer : MCF-7 and MDA-MB cell lines

- Lung Cancer : A549

- Liver Cancer : HepG2

The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in anticancer therapies .

Case Studies

- Antibacterial Activity Study : A recent study investigated the antibacterial effects of several benzoxazole derivatives, including this compound. The results indicated that compounds with electron-donating groups exhibited enhanced antibacterial activity against E. coli and S. aureus, supporting the structure–activity relationship hypothesis .

- Anticancer Research : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines. The mechanism was linked to increased oxidative stress and subsequent apoptosis induction .

Propriétés

IUPAC Name |

2-phenyl-1,3-benzoxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLPKNHSQPLRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.